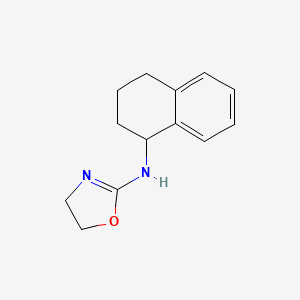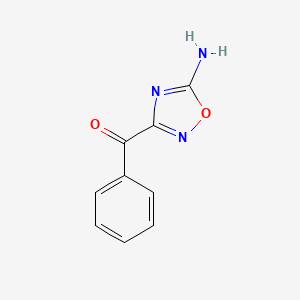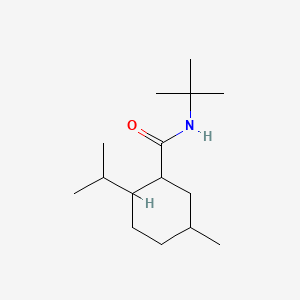![molecular formula C15H17AsN2O4 B14672985 {4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid CAS No. 38520-07-9](/img/structure/B14672985.png)
{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexadienone core, a hydrazinyl group, and an arsonic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid typically involves multiple steps, starting with the preparation of the cyclohexadienone coreThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the arsonic acid moiety.
Reduction: Reduction reactions can modify the cyclohexadienone core or the arsonic acid group.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the arsonic acid, while substitution reactions can produce a range of hydrazinyl derivatives.
Applications De Recherche Scientifique
{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of {4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}phosphonic acid: Similar structure but with a phosphonic acid group instead of an arsonic acid group.
{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}boronic acid: Contains a boronic acid group, offering different reactivity and applications.
Uniqueness
This uniqueness makes it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
38520-07-9 |
|---|---|
Formule moléculaire |
C15H17AsN2O4 |
Poids moléculaire |
364.23 g/mol |
Nom IUPAC |
[4-[(2-hydroxy-5-propylphenyl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C15H17AsN2O4/c1-2-3-11-4-9-15(19)14(10-11)18-17-13-7-5-12(6-8-13)16(20,21)22/h4-10,19H,2-3H2,1H3,(H2,20,21,22) |
Clé InChI |
OIEFDKMPKDBKBC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


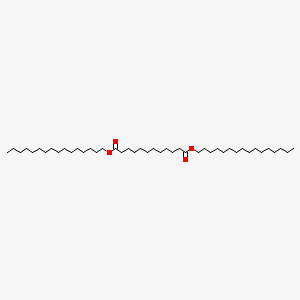
![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)
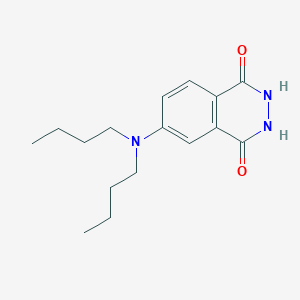
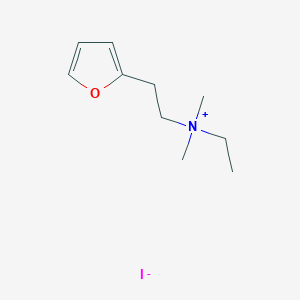
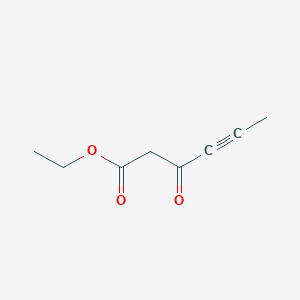
![Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate](/img/structure/B14672922.png)
